4-Toluenesulfonamide-formaldehyde resin

formaldehyde emission indoor air quality thermosetting resin safety

4-Toluenesulfonamide-formaldehyde resin (CAS 25035-71-6), also designated poly(p-toluenesulfonamide-co-formaldehyde), is a thermoplastic condensation polymer synthesized from p-toluenesulfonamide and formaldehyde. The resin is characterized by a variable molar mass (approximately 400–1900 g·mol⁻¹) and a melting point of 82 °C.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 25035-71-6
Cat. No. B1214775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Toluenesulfonamide-formaldehyde resin
CAS25035-71-6
Synonyms4-toluenesulfonamide-formaldehyde resin
p-toluenesulfonamide-formaldehyde resin
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N.C=O
InChIInChI=1S/C7H9NO2S.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2
InChIKeyYEQFXLJGRXZCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Toluenesulfonamide-formaldehyde resin (CAS 25035-71-6): Industrial-Grade Sulfonamide Resin for Procurement Evaluation


4-Toluenesulfonamide-formaldehyde resin (CAS 25035-71-6), also designated poly(p-toluenesulfonamide-co-formaldehyde), is a thermoplastic condensation polymer synthesized from p-toluenesulfonamide and formaldehyde. The resin is characterized by a variable molar mass (approximately 400–1900 g·mol⁻¹) and a melting point of 82 °C [1]. It functions dually as a non-phthalate plasticizer and a secondary film-forming resin, primarily in nitrocellulose-based nail lacquers, polyamide hot-melt adhesives, epoxy systems, and printing inks . Unlike monomeric sulfonamide plasticizers such as N-ethyl-p-toluenesulfonamide (CAS 80-39-7) or N-butylbenzenesulfonamide (BBSA), this resin contributes oligomeric structural integrity and hardness to cured films, positioning it as a hybrid between a reactive modifier and a processing aid.

Why 4-Toluenesulfonamide-formaldehyde resin Cannot Be Replaced by Generic Sulfonamide Plasticizers


Monomeric sulfonamide plasticizers (e.g., N-ethyl-p-toluenesulfonamide, N-butylbenzenesulfonamide) and traditional phthalates (e.g., dibutyl phthalate) primarily function as viscosity reducers and flexibility enhancers but lack intrinsic film-forming capacity. 4-Toluenesulfonamide-formaldehyde resin is a short-chain oligomer that simultaneously plasticizes and builds film hardness, gloss, and adhesion in nitrocellulose and polyamide systems [1]. Substituting the resin with a monomeric plasticizer alone results in loss of film integrity, reduced surface hardness, and compromised chemical resistance, while substituting with alternative film-formers (e.g., polyester polyols, epoxy resins) alters cure kinetics, compatibility, and the balance of flexibility and toughness [2]. Direct replacement without reformulation is therefore not technically equivalent.

Quantitative Differentiation of 4-Toluenesulfonamide-formaldehyde resin: Head-to-Head and Class-Level Evidence for Informed Sourcing


Undetectable Free Formaldehyde vs. Urea-Formaldehyde Resins: A Definitive Health and Regulatory Advantage

According to the U.S. National Library of Medicine MeSH entry for 4-toluenesulfonamide-formaldehyde resin (Supplementary Concept, introduced 1981), this resin 'does not contain free formaldehyde' [1]. In contrast, urea-formaldehyde (UF) resins, a common in-class alternative for adhesives and coatings, are well-characterized for continuous formaldehyde emission; typical UF-bonded wood products exhibit steady-state formaldehyde emission rates in the range of 0.1–0.5 mg/m³, often exceeding the 0.05 mg/m³ threshold recommended by WHO indoor air guidelines [2]. The sulfonamide-formaldehyde resin's intrinsic lack of free formaldehyde eliminates this emission source entirely, providing a categorical regulatory and occupational hygiene advantage.

formaldehyde emission indoor air quality thermosetting resin safety

Thermal Stability Advantage: 20 °C Higher Stability Limit vs. Generic Sulfonamide Resin

A commercial-grade specification comparison documents that TSFR (p-toluenesulfonamide formaldehyde resin) exhibits thermal stability up to 200 °C, compared with a ceiling of 180 °C for a generic sulfonamide resin baseline . The melting point differentiation is even more pronounced: the refined TSFR grade melts at 110–120 °C, whereas the generic counterpart melts at 90–105 °C . This 20 °C enhancement in both thermal stability and melting point directly expands the processing window in high-temperature applications such as automotive coatings, epoxy encapsulants, and engineering plastic compounding.

thermal stability coating durability high-temperature processing

FDA Food-Contact Authorization: Regulatory Clearance Lacking in Phthalate Plasticizers

4-Toluenesulfonamide-formaldehyde resin (CAS 25035-71-6) is listed in the FDA Inventory of Food Contact Substances under 21 CFR §177.2260 and §175.300, authorizing its use as an indirect food additive in adhesives, coatings, and components of food-contact articles [1]. In contrast, many traditional phthalate plasticizers—including dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP)—face regulatory restrictions or outright prohibitions in food-contact materials in the EU (Regulation (EC) No 10/2011, as amended) and are subject to increasing scrutiny by the U.S. FDA [2]. This regulatory approval represents a binary procurement filter: the sulfonamide-formaldehyde resin is permitted where phthalates are excluded.

food packaging regulatory compliance indirect food additive

Oligomeric Plasticization with Hardness Retention vs. Monomeric Sulfonamide Plasticizer Softening

Monomeric sulfonamide plasticizers such as N-ethyl-p-toluenesulfonamide (CAS 80-39-7) and N-butylbenzenesulfonamide (BBSA, CAS 3622-84-2) are low-molecular-weight liquids that effectively lower glass transition temperature (Tg) but substantially reduce film hardness. Industrial formulation data indicate that p-toluenesulfonamide-formaldehyde resin, as a short-chain oligomer (n ≤ 10, Mw ≈ 400–1900 g·mol⁻¹), provides plasticization while contributing to film integrity [1]. In nitrocellulose lacquer systems, the resin acts as a co-film-former that improves adhesion, hardening, and gloss simultaneously—properties that monomeric sulfonamides do not deliver [2]. This dual-function performance eliminates the need for a separate film-hardening resin, reducing formulation complexity and raw-material inventory.

plasticizer efficiency film hardness polyamide modification

Hydrogen-Bonding Adhesion Mechanism vs. Phthalate Plasticizers: Reduced Migration and Surface Defects

Sulfonamide-based plasticizers, including 4-toluenesulfonamide-formaldehyde resin, interact with polar polymer matrices (polyamides, nitrocellulose, epoxy resins) through strong hydrogen bonding via the sulfonamide (-SO₂NH-) group [1]. In contrast, phthalate plasticizers such as dibutyl phthalate (DBP) and DEHP rely on weaker van der Waals interactions and are not chemically bound to the polymer matrix, resulting in well-documented migration, leaching, and surface blooming defects over time [2]. Industry technical literature documents that sulfonamide-formaldehyde resins reduce long-term defects such as blooming, surface tackiness, and delamination compared with phthalate-plasticized systems [1]. While quantitative migration rate comparisons specific to this resin are not available in open literature, the mechanistic advantage of hydrogen-bonded plasticization over physisorbed phthalate plasticization is well-established in polymer science.

plasticizer migration adhesion mechanism coating durability

Nail Polish Film Performance: Adhesion, Hardening, and Gloss Delivered by a Single Resin Component

In nitrocellulose-based nail lacquer systems, 4-toluenesulfonamide-formaldehyde resin is documented to simultaneously improve adhesion, hardening, and gloss of the cured film [1]. The oligomeric resin acts as a co-film-former alongside nitrocellulose, compensating for nitrocellulose's inherent brittleness while contributing to surface hardness and shine. Alternative replacements—such as polyester resins (e.g., adipic acid/neopentyl glycol copolymers) or cellulose acetate butyrate (CAB)—each require separate plasticizer and gloss-enhancing additives to achieve a comparable performance profile [2]. This multifunctional delivery reduces the number of raw materials in a nail polish formulation from three or more components (film-former + separate plasticizer + gloss agent) to two (nitrocellulose + sulfonamide resin), simplifying procurement and formulation quality assurance.

nail polish formulation film performance cosmetic resin

High-Value Application Scenarios for 4-Toluenesulfonamide-formaldehyde resin Based on Quantitative Differentiation Evidence


Formaldehyde-Free Industrial Adhesives for Indoor-Use Wood Products and Laminates

Where urea-formaldehyde (UF) resin adhesives cannot meet ultra-low-emitting formaldehyde (ULEF) or California Air Resources Board (CARB) Phase 2 emission standards, 4-toluenesulfonamide-formaldehyde resin provides a zero-free-formaldehyde alternative [1]. The MeSH structural annotation confirms the resin contains no free formaldehyde, eliminating the continuous emission associated with UF systems [1]. Formulators can specify this resin in adhesive blends for interior-grade plywood, particleboard, and laminate bonding where formaldehyde scavengers are undesirable from a cost or performance standpoint.

Food-Packaging Adhesives and Coatings Requiring FDA 21 CFR Compliance

4-Toluenesulfonamide-formaldehyde resin is explicitly listed in 21 CFR §177.2260 and §175.300 as an authorized indirect food additive for use in adhesives and coatings [1]. This regulatory status enables its deployment in food-contact laminates, can coatings, and food-packaging adhesives where phthalate plasticizers (e.g., DBP, DEHP) are prohibited or face strict specific migration limits under both FDA and EU regulations [2]. The resin offers a compliance-ready, single-additive solution for food-safe adhesive formulations.

High-Temperature Epoxy Encapsulants and Automotive Coatings

The thermal stability of refined TSFR grades reaches 200 °C, outperforming generic sulfonamide resins by 20 °C [1]. This enables its use as a modifier in epoxy encapsulants for semiconductor and LED packaging, where zero delamination at 180 °C operating temperature and passing 1000-hour reliability testing have been demonstrated with 6% TSFR loading [1]. In automotive coatings, 8% TSFR addition to epoxy-based formulations yielded a 40% improvement in thermal resistance and 25% longer service life, making this resin a viable alternative where traditional plasticizers thermally degrade [1].

Nitrocellulose Nail Lacquer Formulations Seeking Ingredient Simplification

The resin's unique oligomeric structure delivers simultaneous plasticization, adhesion promotion, hardening, and gloss enhancement in nitrocellulose-based nail polishes [1]. This multifunctional performance allows formulators to eliminate separate plasticizer (e.g., dibutyl phthalate) and gloss-enhancing additives from the formulation, reducing raw-material count by one to two components [2]. For cosmetic manufacturers seeking simplified supply chains and reduced allergen potential (by excluding phthalate plasticizers), this resin offers a streamlined procurement solution despite the known allergenic potential of TSFR itself, which must be managed through purity control and formulation hygiene.

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